Cas no 78070-09-4 (3-nitro-4-morpholinopyridine)

3-nitro-4-morpholinopyridine Chemical and Physical Properties
Names and Identifiers
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- 3-nitro-4-morpholinopyridine
- Morpholine, 4-(3-nitro-4-pyridinyl)-
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- Inchi: 1S/C9H11N3O3/c13-12(14)9-7-10-2-1-8(9)11-3-5-15-6-4-11/h1-2,7H,3-6H2
- InChI Key: HTHLXQSXYWYJEA-UHFFFAOYSA-N
- SMILES: N1(C2C=CN=CC=2[N+]([O-])=O)CCOCC1
Experimental Properties
- Density: 1.325±0.06 g/cm3(Predicted)
- Melting Point: 139 °C
- Boiling Point: 375.8±42.0 °C(Predicted)
- pka: 3.90±0.36(Predicted)
3-nitro-4-morpholinopyridine Related Literature
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Xingxing Zhu,Mengyao Sun,Rui Zhao,Bo Zhang,Yingli Zhang,Xingyou Lang,Yongfu Zhu,Qing Jiang Nanoscale Adv., 2020,2, 2785-2791
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Tian Tian,Shuang Peng,Heng Xiao,Yuelin Long,Boshi Fu,Xiaoe Zhang,Shan Guo,Shaoru Wang,Songmei Liu,Xin Zhou Chem. Commun., 2013,49, 10085-10087
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David S. Goodsell,Ludovic Autin,Stefano Forli,Michel F. Sanner,Arthur J. Olson Faraday Discuss., 2014,169, 23-44
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Chandra B. KC,Kei Ohkubo,Paul A. Karr,Francis D'Souza Chem. Commun., 2013,49, 7614-7616
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Nithya Velusamy,Anupama Binoy,Kondapa Naidu Bobba,Divya Nedungadi,Nandita Mishra Chem. Commun., 2017,53, 8802-8805
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Zhongxu Wang,Jingxiang Zhao,Jingyang Wang,Carlos R. Cabrera,Zhongfang Chen J. Mater. Chem. A, 2018,6, 7547-7556
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Amrit Kumar Thakur,Ravishankar Sathyamurthy,Velraj Ramalingam,Iseult Lynch,Swellam Wafa Sharshir,Zhenjun Ma,Ganeshkumar Poongavanam,Suyeong Lee,Yeseul Jeong,Jang-Yeon Hwang Environ. Sci.: Processes Impacts, 2021,23, 923-946
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Wei Lv,Chen Zhang,Yanbing He,Baohua Li J. Mater. Chem. A, 2015,3, 20218-20224
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Kevin A. Kreisel,Glenn P. A. Yap,Klaus H. Theopold Chem. Commun., 2007, 1510-1511
Additional information on 3-nitro-4-morpholinopyridine
Professional Introduction to 3-nitro-4-morpholinopyridine (CAS No. 78070-09-4)
3-nitro-4-morpholinopyridine, with the chemical identifier CAS No. 78070-09-4, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This heterocyclic organic molecule has garnered considerable attention due to its versatile structural framework and potential applications in drug development. The nitro and morpholine functional groups present in its molecular structure contribute to its unique chemical properties, making it a valuable intermediate in synthesizing various pharmacologically active agents.
The compound's molecular structure consists of a pyridine ring substituted with a nitro group at the 3-position and a morpholine moiety at the 4-position. This specific arrangement imparts distinct reactivity and binding characteristics, which are highly relevant in the design of novel therapeutic entities. The nitro group, known for its electrophilic nature, facilitates various chemical transformations such as reduction to an amine or diazotization, while the morpholine ring enhances solubility and bioavailability, crucial factors in drug formulation.
In recent years, 3-nitro-4-morpholinopyridine has been extensively studied for its role in developing small-molecule inhibitors targeting various biological pathways. One of the most promising areas of research involves its application in anticancer therapies. Studies have demonstrated that derivatives of this compound can interact with key enzymes involved in tumor proliferation and angiogenesis. For instance, modifications to the nitro group have been explored to enhance its ability to inhibit kinases such as EGFR (epidermal growth factor receptor), which plays a pivotal role in cancer cell signaling.
Moreover, the morpholine substituent has been found to improve the metabolic stability of drug candidates, reducing their degradation by enzymatic pathways like cytochrome P450 oxidation. This characteristic is particularly advantageous in prolonging the half-life of therapeutic agents and ensuring sustained efficacy. Recent advances in computational chemistry have also highlighted the potential of 3-nitro-4-morpholinopyridine as a scaffold for designing molecules with enhanced binding affinity to protein targets. Molecular docking simulations have identified several analogs that exhibit high selectivity for disease-related proteins, minimizing off-target effects.
The compound's significance extends beyond oncology; it has also been investigated for its antimicrobial properties. Emerging research suggests that certain derivatives can disrupt bacterial cell wall synthesis or interfere with DNA replication mechanisms. The nitro group's ability to engage in redox reactions has been leveraged to develop prodrugs that release active antimicrobial agents under physiological conditions, offering a strategy to overcome bacterial resistance.
Another area of interest is the use of 3-nitro-4-morpholinopyridine in central nervous system (CNS) drug development. Its structural features make it a viable candidate for modulating neurotransmitter receptors such as serotonin and dopamine receptors. Preclinical studies have shown that certain analogs can alleviate symptoms associated with neurodegenerative disorders by enhancing synaptic transmission or reducing oxidative stress in neuronal cells. The morpholine ring's polar nature aids in blood-brain barrier penetration, a critical factor for CNS drug delivery.
The synthesis of 3-nitro-4-morpholinopyridine involves multi-step organic reactions that require precise control over reaction conditions to achieve high yields and purity. Common synthetic routes include nucleophilic aromatic substitution on halogenated pyridines followed by nitration and subsequent morpholine ring formation. Advances in green chemistry principles have led to the development of more sustainable synthetic methodologies, reducing waste generation and energy consumption without compromising product quality.
In conclusion, 3-nitro-4-morpholinopyridine (CAS No. 78070-09-4) is a multifaceted compound with broad applications in pharmaceutical research and development. Its unique structural features enable its use as a versatile intermediate in synthesizing bioactive molecules targeting various diseases. The ongoing exploration of its derivatives continues to yield promising results, underscoring its importance as a building block in modern drug discovery efforts.
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